molecular formula C13H11ClN2O3 B8331285 ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate

ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate

Cat. No.: B8331285
M. Wt: 278.69 g/mol
InChI Key: TZXKYRIOANHISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a carbonyl group, as well as a pyrrole ring with a carboxylic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride . The process begins with the preparation of 2-chloropyridine-3-carboxylic acid esters, which are then converted into the desired compound through well-known procedures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The reaction conditions are optimized to maximize yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The chloro group and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyridine ring with a chloro and carbonyl group, along with a pyrrole ring, makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

ethyl 5-(2-chloropyridine-3-carbonyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)8-6-10(16-7-8)11(17)9-4-3-5-15-12(9)14/h3-7,16H,2H2,1H3

InChI Key

TZXKYRIOANHISY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloronicotinoyl chloride (493 mg, 2.8 mmol) in benzene (1 mL) was added to a mixture of 1H-pyrrole-3-carboxylic acid ethyl ester (390 mg, 2.8 mmol) in benzene (3 mL), followed by a dropwise addition of tin (IV) chloride (0.5 mL). The mixture was stirred at room temperature under nitrogen for overnight. The reaction was treated with 2N HCl and extracted with ethyl acetate. The combined ethyl acetate was washed, dried and concentrated to give 390 mg (50%) of 5-(2-chloro-pyridine-3-carbonyl)-1H-pyrrole-3-carboxylic acid ethyl ester as a white solid.
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
tin (IV) chloride
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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